![molecular formula C11H11BrN2O B13892661 4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol](/img/structure/B13892661.png)
4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol is a chemical compound that features a phenol group attached to an ethyl chain, which is further connected to a 5-bromo-1H-imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol typically involves the following steps:
Bromination of Imidazole: The starting material, imidazole, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to obtain 5-bromo-1H-imidazole.
Alkylation: The brominated imidazole is then subjected to alkylation with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Coupling with Phenol: The resulting intermediate is then coupled with phenol under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom on the imidazole ring can be reduced to form the corresponding hydrogenated imidazole.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed under basic conditions.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Hydrogenated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the imidazole ring can participate in hydrogen bonding, π-π interactions, or halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(5-chloro-1H-imidazol-2-yl)ethyl]phenol
- 4-[2-(5-fluoro-1H-imidazol-2-yl)ethyl]phenol
- 4-[2-(5-iodo-1H-imidazol-2-yl)ethyl]phenol
Uniqueness
4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is larger and more polarizable than chlorine or fluorine, potentially enhancing the compound’s binding affinity in biological systems. Additionally, the specific positioning of the bromine atom on the imidazole ring can affect the compound’s electronic properties and overall stability.
Properties
Molecular Formula |
C11H11BrN2O |
|---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol |
InChI |
InChI=1S/C11H11BrN2O/c12-10-7-13-11(14-10)6-3-8-1-4-9(15)5-2-8/h1-2,4-5,7,15H,3,6H2,(H,13,14) |
InChI Key |
JDRVRISKAJBFKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=NC=C(N2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-Spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13892583.png)
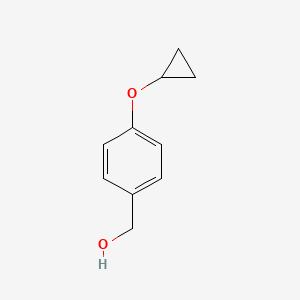
![N-[(2,6-dimethylphenyl)methyl]-1-(1-methylindol-2-yl)methanamine](/img/structure/B13892592.png)
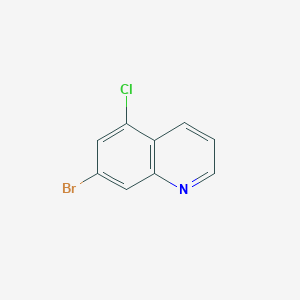
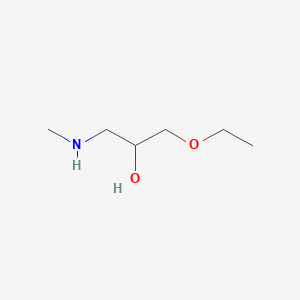
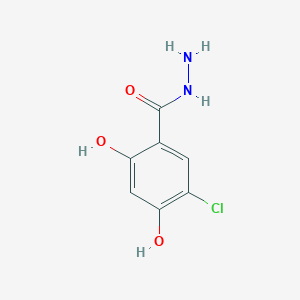
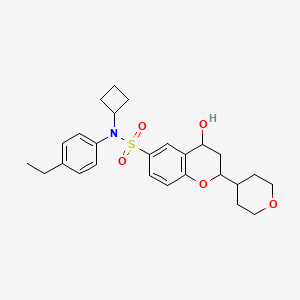

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13892618.png)

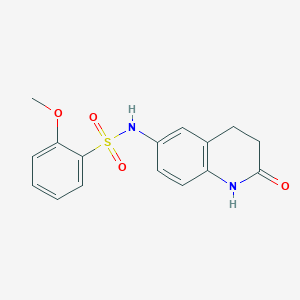
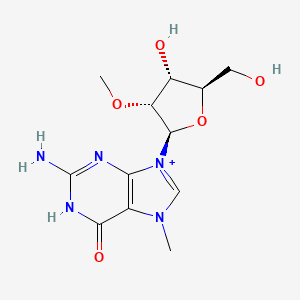
![tert-butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate](/img/structure/B13892653.png)

